1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-, ethyl ester is a complex organic compound with significant potential in various scientific fields. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-, ethyl ester typically involves multiple steps. One common method includes the modification of Madelung and Fischer syntheses of indoles . The process generally involves:
Starting Materials: The synthesis begins with pyrrole and pyridine derivatives.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures, often using catalysts to enhance the reaction rates.
Industrial Production: For large-scale production, the process is optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It undergoes substitution reactions, particularly at the 3-position, with reagents like halogens or Mannich bases.
Major Products: The major products formed depend on the specific reagents and conditions used, often resulting in derivatives with modified functional groups.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound’s derivatives are used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-, ethyl ester involves its interaction with specific molecular targets. It primarily targets FGFRs, inhibiting their activity and thereby disrupting the signaling pathways involved in cell proliferation and migration. This inhibition leads to the suppression of tumor growth and metastasis in cancer cells .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-, ethyl ester is unique compared to other pyrrolopyridine derivatives due to its specific functional groups and their positions. Similar compounds include:
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share the core structure but differ in their substituents, affecting their biological activities and applications.
Pyrrolopyrazine derivatives: These compounds have a similar ring structure but differ in their nitrogen positioning and functional groups.
Properties
CAS No. |
290332-98-8 |
---|---|
Molecular Formula |
C17H26N2O4Si |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
ethyl 4-methoxy-1-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C17H26N2O4Si/c1-6-23-17(20)14-11-13-15(21-2)7-8-18-16(13)19(14)12-22-9-10-24(3,4)5/h7-8,11H,6,9-10,12H2,1-5H3 |
InChI Key |
ZHYGRFXDOMXJCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CN=C2N1COCC[Si](C)(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.